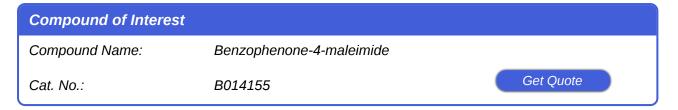


An In-depth Technical Guide to Benzophenone-4-maleimide: Properties, Specifications, and Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, specifications, and applications of **Benzophenone-4-maleimide**, a heterobifunctional crosslinking agent integral to contemporary research and drug development. This document details its physicochemical characteristics, provides protocols for its use in key experiments, and illustrates the underlying chemical reactions and workflows.

Core Properties and Specifications

Benzophenone-4-maleimide is a versatile reagent that combines a thiol-reactive maleimide group with a photo-activatable benzophenone moiety. This dual functionality allows for a two-step crosslinking process, making it a valuable tool for studying molecular interactions. The key quantitative data for this compound are summarized below.

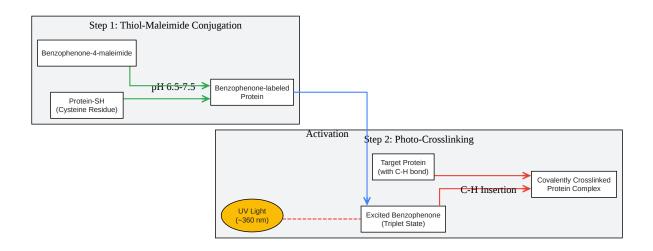


Property	Specification
Molecular Formula	C17H11NO3
Molecular Weight	277.27 g/mol [1][2][3][4]
Appearance	Light Beige Solid[5]
Melting Point	155-157 °C[1][6]
Solubility	Chloroform: 50 mg/mL, Soluble in DMF[1][3][7]
CAS Number	92944-71-3[1][2][3][4]
Storage Temperature	2-8°C[1][3]
Hazard Codes	Xi (Irritant)[1]
Risk Statements	R36/37/38 (Irritating to eyes, respiratory system and skin)[1]
Safety Statements	S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing)[1]

Reaction Mechanism and Experimental Workflow

The utility of **Benzophenone-4-maleimide** lies in its ability to first form a stable covalent bond with a thiol-containing molecule, such as a cysteine residue on a protein, through a Michael addition reaction. Subsequently, upon exposure to UV light (typically around 350-365 nm), the benzophenone group is excited to a triplet state, enabling it to form a covalent bond with a nearby C-H bond.



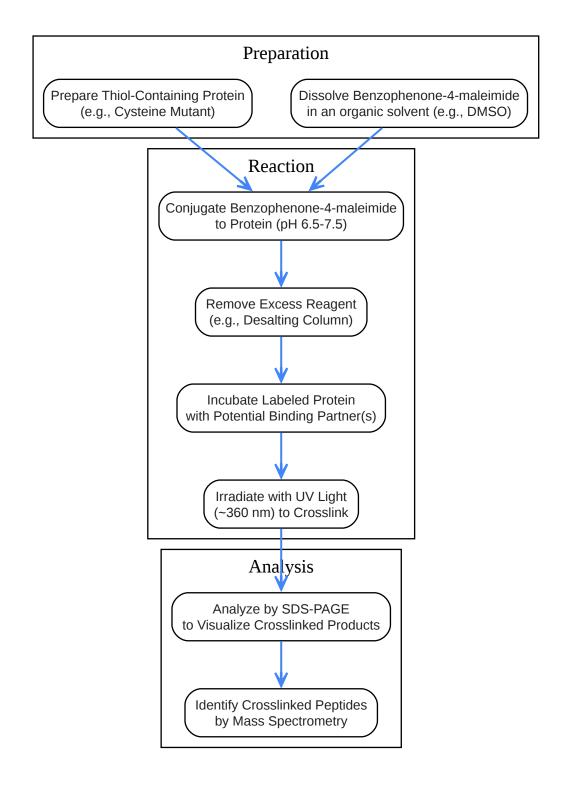


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Reaction Mechanism of Benzophenone-4-maleimide

A typical experimental workflow for utilizing **Benzophenone-4-maleimide** to study protein-protein interactions involves several key stages, from initial protein preparation to the final analysis of the crosslinked products.





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Experimental Workflow for Protein Crosslinking

Experimental Protocols



The following are generalized protocols for the use of **Benzophenone-4-maleimide** in protein labeling and photo-crosslinking. These should be optimized for the specific proteins and experimental conditions.

Protocol 1: Labeling a Thiol-Containing Protein with Benzophenone-4-maleimide

This protocol describes the initial conjugation of **Benzophenone-4-maleimide** to a protein with an accessible cysteine residue.

Materials:

- Protein containing an accessible cysteine residue.
- Benzophenone-4-maleimide.
- Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed.
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
- Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP).
- Quenching reagent: L-cysteine or β-mercaptoethanol.
- Desalting column (e.g., Sephadex G-25).

Procedure:

- Protein Preparation:
 - Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
 - If the cysteine residues are in disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce them.
- Benzophenone-4-maleimide Preparation:



- Immediately before use, dissolve Benzophenone-4-maleimide in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
- Conjugation Reaction:
 - Add the Benzophenone-4-maleimide stock solution to the protein solution to achieve a
 10- to 20-fold molar excess of the reagent over the protein.
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
- Quenching the Reaction (Optional):
 - To stop the reaction, add a quenching reagent such as L-cysteine to a final concentration of 1-10 mM. Incubate for 15-30 minutes.
- Purification:
 - Remove excess, unreacted Benzophenone-4-maleimide and quenching reagent by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

Protocol 2: Photo-Crosslinking of the Labeled Protein to its Binding Partner

This protocol outlines the procedure for photo-crosslinking the **Benzophenone-4-maleimide**-labeled protein to its interacting partner(s).

Materials:

- Benzophenone-4-maleimide-labeled protein.
- Binding partner protein(s).
- Interaction Buffer: A buffer system known to be suitable for the interaction of the proteins of interest.
- UV lamp or UV crosslinker instrument (e.g., UVP CL-1000) capable of emitting at ~360 nm.



· Quartz cuvette or UV-transparent microplate.

Procedure:

- Formation of the Protein Complex:
 - Mix the Benzophenone-4-maleimide-labeled protein with its binding partner(s) in the interaction buffer at appropriate molar ratios to allow for complex formation.
 - Incubate the mixture under conditions that favor the interaction (e.g., 30 minutes at room temperature).
- · UV Irradiation:
 - Transfer the protein complex solution to a quartz cuvette or a UV-transparent plate.
 - Place the sample on ice or in a cooled chamber to minimize heat-induced damage.
 - Irradiate the sample with UV light at a wavelength of approximately 360 nm. The
 irradiation time can range from 5 to 60 minutes and should be optimized for the specific
 system.[3] A typical distance from the UV lamp is around 5 cm.
- Analysis of Crosslinked Products:
 - After irradiation, the sample is ready for analysis. The formation of higher molecular weight species corresponding to the crosslinked complex can be visualized by SDS-PAGE.
 - For more detailed analysis, the crosslinked bands can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry to identify the crosslinked peptides and map the interaction interface.

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